

Proguanil-d4: A Technical Guide to its Physical and Chemical Characteristics

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Proguanil-d4**, a deuterated analog of the antimalarial drug Proguanil. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development, metabolism studies, and pharmacokinetic analysis.

Proguanil-d4 is the deuterium-labeled version of Proguanil. It is primarily utilized as an internal standard in quantitative analysis by techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The inclusion of stable heavy isotopes of hydrogen can also be leveraged to investigate the pharmacokinetic and metabolic profiles of the drug.

Core Physical and Chemical Data

The fundamental physicochemical properties of **Proguanil-d4** are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various experimental settings. Data for the non-deuterated parent compound, Proguanil, are included for comparative purposes where specific data for the deuterated analog is not available.



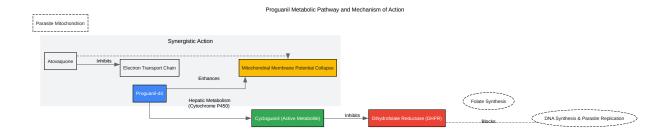
Property	Value	
Chemical Name	(1E)-1-[amino-(4-chloro-2,3,5,6- tetradeuterioanilino)methylidene]-2-propan-2- ylguanidine	
Molecular Formula	C11H12D4CIN5	
Molecular Weight	257.76 g/mol	
CAS Number	1189805-15-9	
Appearance	Typically a solid at room temperature	
Melting Point	~129-131 °C (for Proguanil)[1][2]	
LogP	1.5	
Hydrogen Bond Donor Count	3	
Hydrogen Bond Acceptor Count	1	
Rotatable Bond Count	4	
Solubility	Soluble in DMSO and Ethanol. Sparingly soluble in aqueous buffers.[3]	

Mechanism of Action and Metabolic Pathway

Proguanil is a prodrug that undergoes metabolic activation in the liver to form its active metabolite, cycloguanil.[4] This conversion is primarily mediated by cytochrome P450 enzymes. [3] Cycloguanil functions as a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway of the malaria parasite.[1][5] By inhibiting DHFR, cycloguanil disrupts the synthesis of purines and pyrimidines, which are vital for DNA replication and cell multiplication, ultimately leading to the parasite's death.[1]

Interestingly, Proguanil also exhibits a synergistic antimalarial effect when co-administered with atovaquone, a mitochondrial electron transport inhibitor. This synergy is attributed to the action of Proguanil itself, not its metabolite cycloguanil, and is believed to involve the enhancement of atovaquone's ability to collapse the parasite's mitochondrial membrane potential.[6]





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Proguanil's metabolic activation and dual mechanism of action.

Experimental Protocols

Detailed methodologies are critical for the accurate characterization and quantification of **Proguanil-d4**. Below are representative protocols for key experimental procedures.

Melting Point Determination

The melting point of Proguanil (as a proxy for **Proguanil-d4**) can be determined using a standard capillary method.[2][7]

- Sample Preparation: A small amount of the dry, solid sample is introduced into a glass capillary tube, which is sealed at one end.[8] The sample is packed to a height of 2-3 mm by tapping the sealed end on a hard surface.[8]
- Apparatus: A melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup is used.[7] The capillary tube containing the sample is placed in the apparatus.
- Heating: The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[8]



• Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point. For pure compounds, this range is typically narrow (0.5-1.0°C).[7]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Proguanil-d4 is an ideal internal standard for the quantification of Proguanil and its metabolites in biological matrices. The following is a summary of a validated LC-MS/MS method.[9][10][11]

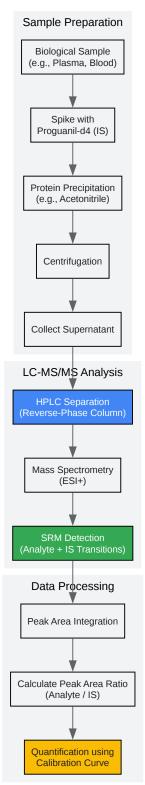
- 1. Sample Preparation (Protein Precipitation)[9]
- To 50 μL of plasma or whole blood, add a known concentration of the internal standard (Proguanil-d4).
- Add a protein precipitating agent, such as acetonitrile.
- Vortex the mixture to ensure thorough mixing and complete protein precipitation.
- Centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.
- 2. Chromatographic Separation[9][11]
- Column: A reverse-phase column, such as an ethyl-linked phenyl or a C18 column, is typically used.[9][10]
- Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate with 0.025% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[11]
- Flow Rate: A typical flow rate is around 0.6 mL/min.[10]
- Injection Volume: 20 μL.
- 3. Mass Spectrometric Detection[9]



- Ionization Mode: Positive electrospray ionization (ESI+) is used.
- Detection Mode: Selected Reaction Monitoring (SRM) is employed for high selectivity and sensitivity.
- SRM Transitions:
 - Proguanil: m/z 254.1 → 170.0[9]
 - Cycloguanil: m/z 252.1 → 195.0[9]
 - Proguanil-d4 (Internal Standard): The transition would be monitored at a mass corresponding to the deuterated compound (e.g., m/z 258.1 → 174.0, adjusted for the specific deuteration pattern).



General Workflow for Proguanil-d4 as an Internal Standard in LC-MS/MS



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Using **Proguanil-d4** as an internal standard in a typical LC-MS/MS workflow.



Conclusion

Proguanil-d4 is an indispensable tool for the accurate quantification of Proguanil and its metabolites in complex biological matrices. Its physical and chemical properties are closely aligned with its non-deuterated counterpart, making it an excellent internal standard. The detailed understanding of its characteristics, metabolic pathway, and the application of robust analytical protocols are essential for advancing research in antimalarial drug development and clinical pharmacology.

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